N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide
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Overview
Description
N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide is a heterocyclic compound that features both pyrazole and pyrrole moieties. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring, which is known for its biological activity, and the pyrrole ring, which is a common structural motif in many natural products, makes this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide typically involves the formation of the pyrazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones, while the pyrrole ring can be formed through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener synthesis methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the pyrazole or pyrrole rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the rings .
Scientific Research Applications
N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The fluorine atom in the pyrrole ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and pyrrole derivatives, such as:
- 1,5-dimethyl-3-phenylpyrazole
- 4-fluoro-1H-pyrrole-2-carboxylic acid
- N-(1,3-dimethylpyrazol-5-yl)-4-fluoro-1H-pyrrole-2-carboxamide
Uniqueness
N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide is unique due to the specific combination of the pyrazole and pyrrole rings, as well as the presence of the fluorine atom. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-4-fluoro-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN4O/c1-6-3-9(14-15(6)2)13-10(16)8-4-7(11)5-12-8/h3-5,12H,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXLNYJNIZMWDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)C2=CC(=CN2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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